molecular formula C11H18 B14159511 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- CAS No. 4087-50-7

1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl-

Cat. No.: B14159511
CAS No.: 4087-50-7
M. Wt: 150.26 g/mol
InChI Key: XIMWQAKEMQUMTK-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is an organic compound with the molecular formula C11H18 and a molecular weight of 150.26 g/mol This compound is a derivative of cyclopentadiene, where six hydrogen atoms are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

Industrial production of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- has several applications in scientific research:

    Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- involves its interaction with molecular targets through various pathways. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit unique catalytic properties and reactivity patterns .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclopentadiene, 1,2,3,4,5,5-hexamethyl- is unique due to its high degree of methylation, which imparts distinct steric and electronic properties.

Properties

CAS No.

4087-50-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,2,3,4,5,5-hexamethylcyclopenta-1,3-diene

InChI

InChI=1S/C11H18/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3

InChI Key

XIMWQAKEMQUMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)C)C

Origin of Product

United States

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